molecular formula C44H48N2O8S2 B13388154 (Fmoc-Cys-OtBu)

(Fmoc-Cys-OtBu)

Cat. No.: B13388154
M. Wt: 797.0 g/mol
InChI Key: IQCNHOFZFYLKLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Fmoc-Cys-OtBu): Nα-Fmoc-S-tert-butyl-L-cysteine , is a derivative of the amino acid cysteine. It is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions. The compound features a fluorenylmethyloxycarbonyl (Fmoc) group protecting the amino group and a tert-butyl (tBu) group protecting the thiol group of cysteine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Fmoc-Cys-OtBu) typically involves the protection of the amino and thiol groups of cysteine. The Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The tert-butyl group is introduced using tert-butyl bromide in the presence of a base like potassium carbonate .

Industrial Production Methods: In industrial settings, the synthesis of (Fmoc-Cys-OtBu) is carried out using automated peptide synthesizers. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The Fmoc group is removed using piperidine, and the tert-butyl group is removed using trifluoroacetic acid (TFA) .

Chemical Reactions Analysis

Types of Reactions: (Fmoc-Cys-OtBu) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: (Fmoc-Cys-OtBu) is extensively used in SPPS for the synthesis of peptides and proteins. It allows for the incorporation of cysteine residues in peptides, which are crucial for forming disulfide bonds and maintaining protein structure .

Biology and Medicine: In biological research, (Fmoc-Cys-OtBu) is used to synthesize peptides that mimic natural proteins. These peptides are used in studies of protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding .

Industry: In the pharmaceutical industry, (Fmoc-Cys-OtBu) is used in the synthesis of peptide-based drugs. It is also used in the development of diagnostic tools and therapeutic agents .

Mechanism of Action

The primary function of (Fmoc-Cys-OtBu) in SPPS is to protect the amino and thiol groups of cysteine during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino group, while the tert-butyl group protects the thiol group. These protecting groups are removed at specific stages of the synthesis to allow for the formation of peptide bonds and disulfide bridges .

Comparison with Similar Compounds

Uniqueness: (Fmoc-Cys-OtBu) is unique due to its use of the tert-butyl group for thiol protection, which provides stability under acidic conditions and is easily removed using TFA. This makes it particularly useful in SPPS where mild deprotection conditions are required .

Properties

Molecular Formula

C44H48N2O8S2

Molecular Weight

797.0 g/mol

IUPAC Name

tert-butyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]disulfanyl]propanoate

InChI

InChI=1S/C44H48N2O8S2/c1-43(2,3)53-39(47)37(45-41(49)51-23-35-31-19-11-7-15-27(31)28-16-8-12-20-32(28)35)25-55-56-26-38(40(48)54-44(4,5)6)46-42(50)52-24-36-33-21-13-9-17-29(33)30-18-10-14-22-34(30)36/h7-22,35-38H,23-26H2,1-6H3,(H,45,49)(H,46,50)

InChI Key

IQCNHOFZFYLKLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CSSCC(C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.